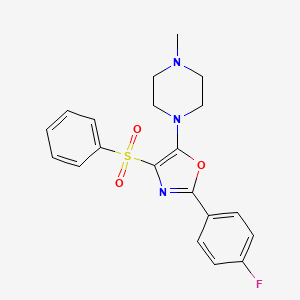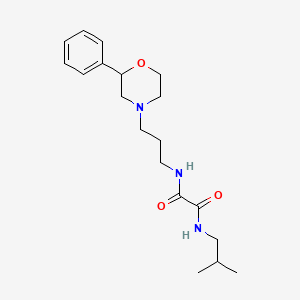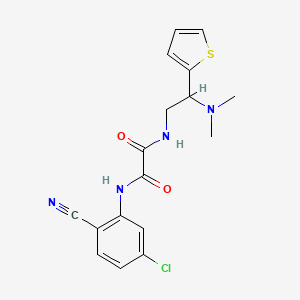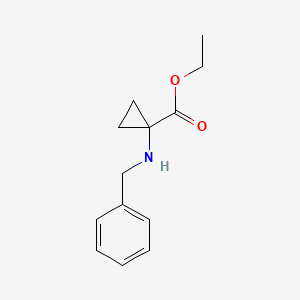
2-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. Unfortunately, without specific research or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxazole ring, a type of heterocyclic aromatic ring, could have significant implications for the compound’s reactivity and stability. The fluorophenyl, methylpiperazine, and phenylsulfonyl groups would also contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxazole ring might participate in electrophilic substitution reactions, while the fluorine atom in the fluorophenyl group could be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Oxazole Scaffold in Therapeutic Development
Oxazoles, including compounds similar to 2-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, have been extensively studied for their therapeutic potential. These oxygen and nitrogen-containing heterocyclic compounds are present in a wide range of pharmacologically active molecules. Research indicates that oxazole derivatives have been explored for anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexible nature of the oxazole ligand for targeting various molecular-level targets makes it an attractive scaffold for the development of effective therapeutic agents (Kaur et al., 2018).
Fluorescent Chemosensors
Compounds based on oxazole structures, similar to the one , have been utilized in the development of fluorescent chemosensors. These chemosensors are designed to detect various analytes with high selectivity and sensitivity. The research in this area highlights the versatility of oxazole derivatives in creating sensors that can detect metal ions, anions, and neutral molecules, showcasing their potential in environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
While not directly related to the exact compound, research on the environmental degradation of polyfluoroalkyl chemicals sheds light on the broader context of chemical stability and environmental impact of fluorinated compounds. These studies are crucial for understanding the persistence, breakdown, and potential environmental risks associated with the use of fluorinated compounds, including oxazoles, in various industrial and commercial applications (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)17-5-3-2-4-6-17)22-18(27-20)15-7-9-16(21)10-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOADSGFQIWCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)
![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)


![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)

